(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS/c22-21-23-10-14(27-21)12-25-11-13(15-5-2-4-8-19(15)25)9-17-16-6-1-3-7-18(16)24-20(17)26/h1-11H,12H2,(H,24,26)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPMEIBPUWEIL-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Hydrazono-Indolinone Derivatives
Example : (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one ()
- Structure : Features a 5-chloroindole core with a phenylhydrazinylidene substituent.
- Synthesis : Prepared via condensation reactions, characterized by X-ray crystallography and computational tools like MOE .
- Comparison : The absence of a thiazole ring and the presence of a phenylhydrazine group distinguish it from the target compound. Chlorine substitution at the indole position may similarly influence electronic properties .
Example: 3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one (Compound 8, )
- Structure : Combines indolin-2-one with an indol-3-yl ethylidene hydrazone.
- Synthesis: Refluxed in ethanol with p-toluenesulfonic acid (68% yield).
Thiazole-Containing Indole Derivatives
Example : 5-(1H-Indol-3-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine (Compound 11, )
- Structure : Integrates a thiadiazole ring with an indole moiety.
- Synthesis : Undescribed in but likely involves thiosemicarbazide intermediates.
- Comparison : The thiadiazole ring differs from the target’s 1,3-thiazole group, which may alter steric and electronic profiles .
Triazole-Thione Hybrid Compounds
Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
- Structure : Combines triazole-thione with chlorobenzyl groups.
- Crystallography : Stabilized by N—H···O and O—H···S hydrogen bonds, forming a six-membered supramolecular assembly.
- Comparison : The target’s 2-chloro-thiazole may similarly engage in halogen bonding, enhancing stability or bioactivity .
Antioxidant and Antimicrobial Indole Analogs
Example : 3-Acetylindole thiosemicarbazone (Compound 10, )
- Structure : Contains a thiosemicarbazone group linked to 3-acetylindole.
- Synthesis: 87% yield via ethanol reflux with thiosemicarbazide.
- Bioactivity : Demonstrated antioxidant efficacy, likely due to the thiosemicarbazone’s radical-scavenging ability. The target’s thiazole group may offer comparable redox-modulating effects .
Data Tables
Research Findings and Implications
- Synthetic Challenges : Moderate yields (68–87%) in analogous compounds suggest that optimizing the target’s synthesis may require tailored catalysts or solvents .
- Bioactivity Potential: Antimicrobial and antioxidant activities observed in hydrazono-indolinones and thiosemicarbazones highlight the target’s possible utility in drug development .
Biological Activity
The compound (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications based on recent studies.
Synthesis of the Compound
The synthesis of the compound typically involves multi-step reactions starting from readily available indole derivatives and thiazole-containing reagents. The general procedure includes:
- Formation of Indole Derivatives : Indoles are synthesized through cyclization reactions involving appropriate precursors.
- Thiazole Integration : The introduction of the thiazole moiety is achieved via nucleophilic substitution reactions using 2-chloro-1,3-thiazole derivatives.
- Final Coupling : The final product is obtained through condensation reactions that yield the desired hydrazone structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to indole-thiazole hybrids exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3d | 7.80 | Candida albicans |
| 3p | 62.50 | Candida albicans |
These results indicate that modifications to the indole and thiazole structures can enhance antibacterial activity, particularly against resistant strains such as MRSA .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against several cancer cell lines. Notably, compounds with similar indole-thiazole frameworks have shown promising antiproliferative effects:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 (Lung) | <10 | Indole derivative 3k |
| HeLa (Cervical) | <10 | Indole derivative 3d |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins such as caspases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The thiazole moiety may interact with enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections.
Case Studies
A study investigating various indole-thiazole derivatives reported that modifications significantly impacted their biological profiles. For example, a specific derivative demonstrated an MIC value of 0.98 µg/mL against MRSA, highlighting the potential for developing new antimicrobial agents from these chemical scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
